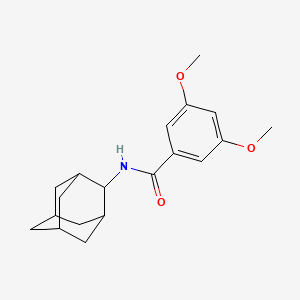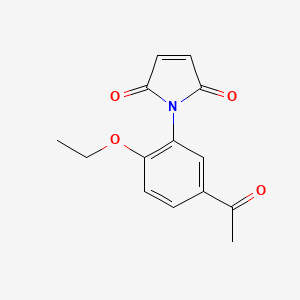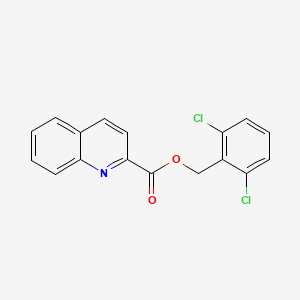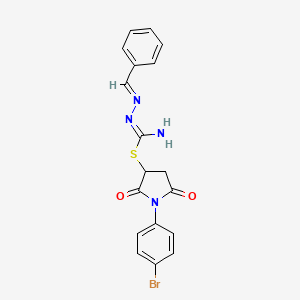![molecular formula C18H16FNO B5762273 (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)
(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of phenethylamines and is structurally similar to other compounds such as amphetamines and cathinones.
作用機序
The mechanism of action of (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the inhibition of the reuptake of serotonin and dopamine by their respective transporters. This leads to an increase in the extracellular levels of these neurotransmitters, which in turn, results in the activation of their respective receptors. This activation leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects such as increased locomotor activity, hyperthermia, and anxiogenic-like effects in animal models. It has also been reported to have antidepressant-like effects in the forced swim test and the tail suspension test.
実験室実験の利点と制限
One of the advantages of using (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in lab experiments is its high affinity for the SERT and DAT, which makes it a useful tool for studying the role of these transporters in various neuropsychiatric disorders. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in experiments.
将来の方向性
There are several future directions for the study of (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One possible direction is the development of this compound derivatives with higher selectivity and potency for the SERT and DAT. Another direction is the study of this compound in animal models of addiction and other neuropsychiatric disorders to further understand its potential therapeutic applications. Additionally, the study of this compound in combination with other compounds such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs) may provide insights into the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity for the SERT and DAT makes it a useful tool for studying the role of these transporters in various neuropsychiatric disorders. However, its potential toxicity requires careful handling and use in experiments. Further studies on this compound derivatives and its potential therapeutic applications may provide insights into the treatment of various neuropsychiatric disorders.
合成法
The synthesis of (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 2-methoxy-1-naphthaldehyde with 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain this compound for their experiments.
科学的研究の応用
(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important targets for the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-11-6-13-4-2-3-5-16(13)17(18)12-20-15-9-7-14(19)8-10-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHHVJNWRYHNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)

![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)

